Sulcatone

Description

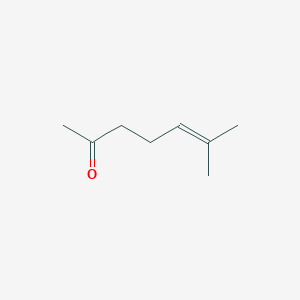

Structure

3D Structure

Properties

IUPAC Name |

6-methylhept-5-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEPJGULSIKKTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021629 | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to yellowish liquid with a strong odor; [OECD SIDS], Colourless slightly yellow liquid; strong fatty, green citrus-like odour | |

| Record name | 5-Hepten-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylhept-5-en-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

72.00 to 73.00 °C. @ 18.00 mm Hg | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3351 /mg/L @ 20 °C (exp), Insoluble in water; soluble in oils and organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846-0.854 | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1052/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.75 [mmHg] | |

| Record name | 6-Methylhept-5-en-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-93-0, 409-02-9 | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylheptenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylheptenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000409029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-5-HEPTEN-2-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-METHYL-5-HEPTEN-2-ONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hepten-2-one, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-5-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylhept-5-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448353S93V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-67 °C | |

| Record name | Sulcatone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Methodologies for 6 Methyl 5 Hepten 2 One

Established Synthetic Pathways

Synthesis from Acetylene (B1199291) and Acetone (B3395972)

A primary industrial method for synthesizing 6-methyl-5-hepten-2-one begins with the raw materials acetylene and acetone. chemicalbook.comguidechem.com The initial step involves the ethynylation of acetone with acetylene, a reaction carried out in the presence of an alkaline catalyst, to produce 2-methyl-3-butyn-2-ol. googleapis.comvulcanchem.com This intermediate then undergoes partial hydrogenation using a Lindlar catalyst, which is a palladium catalyst poisoned with a substance like quinoline (B57606) to prevent complete reduction to the alkane. vulcanchem.com The resulting 2-methyl-3-buten-2-ol (B93329) is then reacted with diketene (B1670635) or an alkyl acetoacetate (B1235776) (such as ethyl acetoacetate or methyl acetoacetate) to form an acetoacetic acid ester derivative. chemicalbook.comgoogleapis.com The final step is a Carroll rearrangement of this ester, which yields 6-methyl-5-hepten-2-one. chemicalbook.comgoogleapis.comsmolecule.com This multi-stage process is noted for its high atom economy but can be complex to implement on an industrial scale due to the use of acetylene and the need for high-pressure hydrogenation. vulcanchem.comgoogle.com

| Step | Reactants | Catalyst/Reagents | Product |

| 1 | Acetone, Acetylene | Alkaline Catalyst | 2-Methyl-3-butyn-2-ol |

| 2 | 2-Methyl-3-butyn-2-ol, H₂ | Lindlar Catalyst | 2-Methyl-3-buten-2-ol |

| 3 | 2-Methyl-3-buten-2-ol, Diketene/Alkyl acetoacetate | - | 2-Methyl-3-buten-2-yl acetoacetate |

| 4 | 2-Methyl-3-buten-2-yl acetoacetate | Heat | 6-Methyl-5-hepten-2-one |

| Parameter | Value |

| Reactants | Isobutylene (B52900), Acetone, Formaldehyde (B43269) |

| Molar Ratio (Isobutylene:Acetone:Formaldehyde) | 5:4:1 vulcanchem.com |

| Temperature | 310–320°C vulcanchem.com |

| Pressure | 30 MPa vulcanchem.com |

| Catalyst for Isomerization | Palladium, Carbonyl Iron chemicalbook.comvulcanchem.com |

| Yield (based on formaldehyde) | 34% vulcanchem.com |

| Space-Time Yield | 35 g/(h·L) vulcanchem.com |

Synthesis from Isoprene (B109036)

A method starting from isoprene has also been established. This process begins with the hydrochlorination of isoprene to form isopentenyl chloride. chemicalbook.comguidechem.com This reaction has been reported with a yield of 67%. The subsequent step involves the reaction of isopentenyl chloride with acetone in the presence of an aqueous sodium hydroxide (B78521) solution and a phase-transfer catalyst, such as benzyltriethylammonium chloride. chemicalbook.com This condensation reaction, carried out at 60–61°C for 3 hours, produces 6-methyl-5-hepten-2-one with a reported yield of 65% based on the isopentenyl chloride. chemicalbook.com This method avoids the use of hazardous solvents. vulcanchem.com

Synthesis via Carroll Rearrangement

The Carroll rearrangement is a key reaction in the synthesis of γ,δ-unsaturated ketones, including 6-methyl-5-hepten-2-one. googleapis.comsmolecule.com This thermal rearrangement involves the reaction of a β-keto-allyl ester. In the context of 6-methyl-5-hepten-2-one synthesis, 2-methyl-3-buten-2-ol is reacted with an acetoacetic ester (like ethyl acetoacetate or methyl acetoacetate) or diketene to form the necessary precursor, 2-methyl-3-buten-2-yl acetoacetate. chemicalbook.comgoogleapis.com Upon heating, this ester undergoes a chemicalbook.comchemicalbook.com-sigmatropic rearrangement followed by decarboxylation to yield the final product, 6-methyl-5-hepten-2-one. googleapis.com This reaction is a critical step in the synthetic pathway starting from acetylene and acetone. chemicalbook.comgoogleapis.com

Preparation from 2,2,6-trimethyl-3,4-dihydropyran and 6-methyl-6-hepten-2-one (B88235) Isomerization

6-Methyl-5-hepten-2-one can be produced by the thermal treatment of either 2,2,6-trimethyl-3,4-dihydropyran, 6-methyl-6-hepten-2-one, or a mixture of the two. google.com This process involves heating the starting material(s) to a temperature between 100°C and 300°C in the presence of a catalytic amount (0.001 to 0.5 weight percent) of a strong acid or an ester of a strong acid. google.com This method can be viewed as a cracking process for the dihydropyran and an isomerization process for the 6-methyl-6-hepten-2-one. google.com The reaction is conducted at or above the vapor pressure of the reaction mixture and can achieve yields of approximately 95% based on the consumed starting material. google.com

Synthesis from Methyl-4-oxopentanoate

A multi-step synthesis of 6-methyl-5-hepten-2-one can be achieved starting from methyl 4-oxopentanoate. bartleby.comchegg.comvaia.com This synthetic route involves several key transformations. The initial step is the protection of the ketone group in the starting ketoester, often by forming a cyclic acetal (B89532) with a diol. bartleby.com Following protection, the ester group is reduced to a primary alcohol. This alcohol is then oxidized to an aldehyde. The crucial carbon-carbon double bond is formed via a Wittig reaction between the aldehyde and a suitable phosphorus ylide (specifically, isopropylidenetriphenylphosphorane). bartleby.com The final step involves the deprotection (hydrolysis) of the acetal to regenerate the ketone functionality, yielding 6-methyl-5-hepten-2-one. bartleby.com

Advanced Synthetic Approaches and Catalysis

The synthesis of 6-methyl-5-hepten-2-one has evolved from classical organic reactions to more refined and efficient catalytic methods. These advanced approaches aim to improve yield, selectivity, and sustainability.

Enantioselective Synthesis and Chiral Auxiliaries

While 6-methyl-5-hepten-2-one itself is achiral, its reduction product, 6-methyl-5-hepten-2-ol (B124558) (commonly known as sulcatol), is a chiral molecule and an important aggregation pheromone. researchgate.net The demand for enantiomerically pure forms of sulcatol has driven the development of enantioselective methods that often proceed via the prochiral ketone, 6-methyl-5-hepten-2-one.

The primary strategy for obtaining enantiopure sulcatol involves the asymmetric reduction of 6-methyl-5-hepten-2-one. This is frequently accomplished using biocatalytic methods, where microorganisms such as bacteria, yeast, or fungi, as well as isolated enzymes, are used to reduce the ketone with high stereoselectivity. researchgate.net For instance, microbial reduction can yield either the (S)-(+)- or (R)-(-)-enantiomer of sulcatol in high optical purity. researchgate.net

Another key strategy in asymmetric synthesis is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For the synthesis of chiral molecules derived from 6-methyl-5-hepten-2-one, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction, although specific, widely adopted examples for this particular ketone are not extensively documented in favor of biocatalytic reductions. The general principle, however, remains a cornerstone of modern asymmetric synthesis. sigmaaldrich.comacs.org

Green Chemistry Approaches in 6-Methyl-5-hepten-2-one Synthesis

Traditional synthetic routes to 6-methyl-5-hepten-2-one and its derivatives can be complex, multi-stage processes that generate significant waste, making them less desirable from an economic and environmental standpoint. google.com Modern approaches are increasingly aligned with the principles of green chemistry, emphasizing atom economy, reduced energy consumption, and the use of less hazardous materials.

One area of improvement is in the hydrogenation of 6-methyl-5-hepten-2-one to produce 6-methylheptan-2-one, a valuable saturated ketone. google.com Advanced catalytic systems, such as those using fixed-bed continuous-flow micro-reactors, offer a more sustainable alternative to traditional batch processes. researchgate.net These systems allow for better control of reaction conditions, improved catalyst stability and recovery, and higher throughput, which are all hallmarks of green engineering. researchgate.net The development of heterogeneous catalysts for these processes is a key area of research, aiming to replace stoichiometric reagents and simplify product purification. google.comresearchgate.net

Biocatalytic Synthesis and Enzymatic Pathways

Nature produces 6-methyl-5-hepten-2-one through highly specific enzymatic reactions. Harnessing these biological pathways offers a powerful and sustainable method for its synthesis.

A primary biological route to 6-methyl-5-hepten-2-one is through the oxidative cleavage of carotenoids, catalyzed by Carotenoid Cleavage Dioxygenases (CCDs). mdpi.com Specifically, the CCD1 enzyme family has been shown to be responsible for this transformation in a variety of plants. mdpi.comnih.govnih.gov

The CCD1 enzyme exhibits broad substrate specificity, acting on various linear and cyclic carotenoids. nih.gov Research has demonstrated that CCD1 from maize (Zea mays), tomato (Solanum lycopersicum), and Arabidopsis (Arabidopsis thaliana) can cleave the C5-C6 double bond of the acyclic carotenoid lycopene (B16060) to yield 6-methyl-5-hepten-2-one. mdpi.comnih.gov This C8 ketone is a significant flavor volatile in tomatoes. nih.govnih.gov In addition to the C5-C6 cleavage, CCD1 enzymes are also known to cleave at the C9-C10 position of carotenoids, producing other volatile compounds. mdpi.comnih.gov The enzymatic action is highly specific, recognizing structural features of the carotenoid backbone. nih.gov

| Enzyme Source | Substrate | Cleavage Position | Product |

| Maize (ZmCCD1) | Lycopene | C5-C6 / C5'-C6' | 6-Methyl-5-hepten-2-one nih.govresearchgate.net |

| Tomato (SlCCD1) | Lycopene | C5-C6 / C5'-C6' | 6-Methyl-5-hepten-2-one nih.gov |

| Rice (OsCCD1) | Lycopene | C5-C6 / C5'-C6' | 6-Methyl-5-hepten-2-one mdpi.comnih.gov |

| Arabidopsis (AtCCD1) | Lycopene | C5-C6 / C5'-C6' | 6-Methyl-5-hepten-2-one mdpi.com |

This table summarizes the activity of CCD1 enzymes from different plant sources in producing 6-methyl-5-hepten-2-one.

6-Methyl-5-hepten-2-one is also a product of microbial metabolism and has been identified as a volatile compound in various fermented foods. nih.govcsic.es During fermentation, microorganisms can break down precursors present in the raw materials to generate a complex profile of aroma compounds, including this ketone.

For example, in the fermentation of Guajillo pepper sauce, the abundance of 6-methyl-5-hepten-2-one was found to increase significantly, particularly with inoculation by yeasts such as Pichia kudriavzevii and Wickerhamomyces anomalus. csic.es Similarly, it has been detected in kombucha, a fermented tea beverage, where a symbiotic culture of bacteria and yeast (SCOBY) transforms substrates into a variety of organic acids, alcohols, and volatile compounds. nih.gov In some fermentations, 6-methyl-5-hepten-2-one may act as an intermediate that is further converted into other molecules, such as the corresponding alcohol. csic.esresearchgate.net

| Fermented Product | Associated Microorganisms | Role of 6-Methyl-5-hepten-2-one |

| Fermented Chili Pepper | Pichia kudriavzevii, Wickerhamomyces anomalus | Aroma contributor, potential intermediate csic.esresearchgate.net |

| Kombucha | Symbiotic Culture of Bacteria and Yeast (SCOBY) | Flavor compound nih.gov |

| Soybean Products | Bacillus sp. | Identified volatile compound mdpi.com |

This table highlights examples of microbial fermentations where 6-methyl-5-hepten-2-one is produced.

Carotenoid Cleavage Dioxygenase 1 (CCD1) Activity

Derivatization Strategies and Precursor Synthesis

6-Methyl-5-hepten-2-one is a valuable and versatile chemical intermediate. google.comchemicalbook.com Its ketone functional group and carbon-carbon double bond allow for a wide range of chemical modifications, making it a key starting material for the synthesis of many important molecules, particularly terpenoids. chemicalbook.comlookchem.com

It serves as a precursor for the production of fragrances like dehydrolinalool, linalool (B1675412), citral (B94496), and pseudoionone (B86502). chemicalbook.comsmolecule.com These compounds are themselves foundational materials for synthesizing vitamins such as Vitamin A, Vitamin E, and Vitamin K1. chemicalbook.com

A specific example of its derivatization involves its conversion into novel carboxylic acids and esters containing a tetrahydropyran (B127337) ring. In this process, 6-methyl-5-hepten-2-one is first used to prepare 3-hydroxy acids, which then undergo cyclization using an acidic catalyst to form the tetrahydropyran structure. jst.go.jp These resulting carboxylic acids can be further reacted to produce a variety of esters and ethers, demonstrating the utility of 6-methyl-5-hepten-2-one in generating complex heterocyclic structures. jst.go.jp Additionally, derivatization of the ketone to its O-methyl oxime has been used as an analytical technique to separate it from co-eluting isomers for precise identification and quantification. researchgate.net

| Precursor | Derivative(s) | Application/Significance |

| 6-Methyl-5-hepten-2-one | Dehydrolinalool, Linalool, Citral, Pseudoionone | Intermediates for vitamins and fragrances chemicalbook.comsmolecule.com |

| 6-Methyl-5-hepten-2-one | (2,6,6-trimethyltetrahydropyran-2-yl)acetic acid | Synthesis of novel esters and ethers with heterocyclic rings jst.go.jp |

| 6-Methyl-5-hepten-2-one | 6-Methylheptan-2-one | Saturated ketone intermediate google.com |

| 6-Methyl-5-hepten-2-one | (S)- or (R)-6-Methyl-5-hepten-2-ol (Sulcatol) | Chiral pheromones researchgate.net |

This table illustrates the role of 6-methyl-5-hepten-2-one as a precursor for various chemical syntheses.

Formation of O-Methyl Oximes

The derivatization of 6-Methyl-5-hepten-2-one into its corresponding O-methyl oximes is a significant chemical transformation, often employed for analytical purposes such as separation and identification. The reaction involves the treatment of 6-Methyl-5-hepten-2-one with a methoxyamine solution, typically methoxyamine hydrochloride in a suitable solvent like pyridine. This process is a type of oximation, where the carbonyl group (C=O) of the ketone is converted into an oxime ether group (C=N-OCH₃).

Research has shown that the methoximation of synthetic 6-Methyl-5-hepten-2-one leads to the formation of two distinct geometric isomers of the O-methyl oxime. researchgate.net These isomers, resulting from the new C=N double bond, are produced in an unequal ratio. Specifically, a study reported the formation of the two isomeric O-methyloximes in a 1:2 ratio. researchgate.net This derivatization has been described as a quantitative process, indicating a high conversion of the starting ketone to the oxime products. researchgate.net The formation of these derivatives facilitates the separation and identification of 6-Methyl-5-hepten-2-one, particularly in complex mixtures, by altering its chromatographic behavior and providing distinct mass spectral data for each isomer. researchgate.net

Table 1: Isomeric O-Methyl Oximes of 6-Methyl-5-hepten-2-one

| Isomer | Ratio |

|---|---|

| Isomer A | 1 |

| Isomer B | 2 |

Data derived from a study on the O-methyloximation of synthetic 6-Methyl-5-hepten-2-one. researchgate.net

Synthesis of Substituted Cyclopentanones from 6-Methyl-5-hepten-2-one

The intramolecular cyclization of 6-Methyl-5-hepten-2-one provides a pathway to synthesize substituted cyclopentanone (B42830) derivatives. This type of reaction is a key strategy in organic synthesis for the construction of five-membered carbocyclic rings. One documented example of this transformation is the acid-catalyzed cyclization of 6-Methyl-5-hepten-2-one.

In a specific application of this methodology, the treatment of 6-Methyl-5-hepten-2-one with a strong acid catalyst initiates an intramolecular reaction. This process leads to the formation of 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopentanone. oup.com The reaction involves the protonation of the ketone's oxygen atom, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the double bond onto the activated carbonyl group, leading to the formation of the cyclopentane (B165970) ring. A subsequent dehydration step results in the final product. A detailed study reported the synthesis of this substituted cyclopentanone from a starting solution of 6-methyl-5-hepten-2-one. oup.com

Table 2: Synthesis of a Substituted Cyclopentanone

| Starting Material | Product |

|---|---|

| 6-Methyl-5-hepten-2-one | 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopentanone |

This table illustrates a documented intramolecular cyclization reaction. oup.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-Methyl-5-hepten-2-one |

| O-Methyl oxime |

| Methoxyamine hydrochloride |

| Pyridine |

Chemical Reactivity and Reaction Mechanisms of 6 Methyl 5 Hepten 2 One

Oxidation Reactions

The oxidation of 6-methyl-5-hepten-2-one is a significant area of study, particularly in the context of atmospheric chemistry. The presence of a carbon-carbon double bond and a carbonyl group makes it susceptible to attack by various atmospheric oxidants.

Ozonolysis Kinetics and Mechanisms.researchgate.netnih.gov

The reaction is initiated by the electrophilic addition of ozone to the carbon-carbon double bond, following the Criegee mechanism. researchgate.netacs.org This process leads to the formation of an unstable primary ozonide, which then decomposes to form key intermediates that drive the subsequent chemistry. acs.orgmasterorganicchemistry.com

The initial step in the ozonolysis of 6-methyl-5-hepten-2-one involves the formation of a transient van der Waals complex between the alkene and ozone. researchgate.netacs.orgnih.gov This complex then proceeds to form a primary ozonide, also known as a molozonide, through a concerted cycloaddition reaction. acs.orgmasterorganicchemistry.com This primary ozonide is highly unstable and rapidly undergoes cycloreversion, cleaving the C-C and one of the O-O bonds. acs.orgrsc.org

This decomposition of the primary ozonide yields two primary fragments: a carbonyl compound (acetone in this case) and a carbonyl oxide, also referred to as a Criegee intermediate. acs.orgmasterorganicchemistry.comcopernicus.org The Criegee intermediate is a zwitterionic species that plays a crucial role in the subsequent reaction pathways. masterorganicchemistry.com Computational studies have determined the geometries, energies, and vibrational frequencies of these transient species. researchgate.netacs.orgnih.gov The formation of these intermediates is a critical juncture, dictating the final product distribution. acs.org

The reactions involving 6-methyl-5-hepten-2-one and ozone are significant contributors to the formation of secondary organic aerosols (SOAs) in the troposphere. acs.org SOAs are formed from the gas-to-particle conversion of oxidation products of volatile organic compounds (VOCs). The Criegee intermediates and other products formed during the ozonolysis of 6-methyl-5-hepten-2-one can undergo further reactions, leading to low-volatility products that can nucleate or condense onto existing aerosol particles. acs.orgrsc.orgnih.gov

The reaction of Criegee intermediates with water vapor, for instance, can lead to the formation of hydroxyhydroperoxides, which can further react to form more complex and less volatile species. rsc.org The formation of products such as 5,6-dihydroxy-6-methylheptan-2-one (DHMHO) has been observed in chamber studies of farnesene (B8742651) ozonolysis, a related larger terpene, indicating pathways to highly functionalized, low-volatility compounds that are effective SOA precursors. nih.gov The yield of these secondary products is influenced by various factors, including the concentration of reactants and atmospheric conditions such as relative humidity. rsc.org

Formation of Primary Ozonides and Carbonyl Oxides

Atmospheric Oxidation by OH Radicals.acs.orgacs.org

During the daytime, the primary atmospheric loss process for 6-methyl-5-hepten-2-one is its reaction with the hydroxyl (OH) radical. acs.orgcopernicus.org The OH radical is a highly reactive oxidant, often referred to as the "detergent" of the troposphere. nih.gov The rate constant for the reaction of 6-methyl-5-hepten-2-one with OH radicals has been experimentally determined using relative rate methods. acs.org

The reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, which is the more reactive site compared to the carbonyl group. acs.org This addition leads to the formation of a substituted alkyl radical, which then reacts rapidly with molecular oxygen to form a peroxy radical (RO2). Subsequent reactions of this peroxy radical with other atmospheric species, such as nitric oxide (NO), lead to the formation of a variety of stable end products. copernicus.org

Experimental studies have identified and quantified the major products of the OH radical-initiated oxidation of 6-methyl-5-hepten-2-one. Acetone (B3395972) and 4-oxopentanal (B105764) are significant products, with their formation yields being determined. acs.org The formation of these products provides insight into the specific pathways of the oxidation mechanism.

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Products | Product Yields |

| 6-Methyl-5-hepten-2-one + O₃ | (3.9 ± 1.5) x 10⁻¹⁶ acs.org | Acetone, 4-oxopentanal | 0.302 ± 0.048 (Acetone), 0.82 ± 0.21 (4-oxopentanal) acs.org |

| 6-Methyl-5-hepten-2-one + OH | (1.57 ± 0.39) x 10⁻¹⁰ acs.org | Acetone, 4-oxopentanal | 0.706 ± 0.054 (Acetone), 0.59 ± 0.13 (4-oxopentanal) acs.org |

Reduction Reactions

The reduction of 6-methyl-5-hepten-2-one is a chemically significant transformation, particularly for the synthesis of valuable fragrance and flavor compounds. The primary focus of these reductions is often on the selective hydrogenation of the carbonyl group while preserving the carbon-carbon double bond.

Chemoselective Hydrogenation to 6-Methyl-5-hepten-2-ol (B124558).oup.comoup.com

The chemoselective hydrogenation of the carbonyl group (C=O) in 6-methyl-5-hepten-2-one to produce 6-methyl-5-hepten-2-ol is a highly desirable reaction. oup.comoup.com This unsaturated alcohol is an important ingredient in the fragrance and cosmetics industries. oup.comoup.com The challenge lies in selectively reducing the ketone functionality without affecting the alkene (C=C) bond.

Vapor-phase hydrogenation has been explored as an efficient method for this transformation. oup.comoup.com Silica-supported copper (Cu/SiO₂) catalysts have been shown to be effective for this reaction. oup.comoup.com The performance of these catalysts can be significantly enhanced by using organic additives during their preparation, which increases the copper surface area. oup.comoup.comresearchgate.net The reaction is typically carried out at elevated temperatures, though milder conditions are preferred to prevent the hydrogenation of the C=C bond. oup.comresearchgate.net

Studies have shown that the selectivity towards 6-methyl-5-hepten-2-ol is highly dependent on the reaction temperature. researchgate.net While higher temperatures increase the conversion of the starting material, they can also lead to the reduction of the double bond, forming saturated byproducts like 6-methyl-2-heptanone and 6-methyl-2-heptanol. researchgate.net Therefore, optimizing the catalyst and reaction conditions is crucial for achieving high yields of the desired unsaturated alcohol. oup.com Other catalytic systems, such as nano-nickel catalysts modified with tin, have also been investigated for the selective hydrogenation of 6-methyl-5-hepten-2-one. researchgate.net

| Catalyst | Reaction Conditions | Conversion of 6-Methyl-5-hepten-2-one (%) | Selectivity to 6-Methyl-5-hepten-2-ol (%) |

| Cu/SiO₂ | Vapor phase, 140-200 °C, H₂ flow oup.comoup.com | ~30.7% (at <200 °C for none-5Cu/SiO₂) oup.com | High, maintained up to 200 °C researchgate.net |

| Nano-nickel on polymeric resin | Flow hydrogenation | High activity towards C=C saturation researchgate.net | - |

| Tin-modified nano-nickel | Flow hydrogenation | Increased C=O hydrogenation ability researchgate.net | - |

Catalytic Systems for C=O Bond Reduction

Other Reduction Pathways

Besides catalytic hydrogenation, 6-methyl-5-hepten-2-one can be reduced to its corresponding alcohol, 6-methyl-5-hepten-2-ol (also known as sulcatol), through other chemical methods. A common laboratory-scale method involves the use of sodium borohydride (B1222165) (NaBH₄). quizlet.com This reaction is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. quizlet.com The process typically involves dissolving 6-methyl-5-hepten-2-one in a solvent like methanol, followed by the slow addition of NaBH₄. quizlet.com This method is generally selective for the reduction of ketones and aldehydes and does not typically affect isolated carbon-carbon double bonds under standard conditions.

In physiological systems, the reduction of ketones like 6-methyl-5-hepten-2-one is a key metabolic pathway. inchem.org The ketones can be reduced to their corresponding secondary alcohols, which are then often conjugated with glucuronic acid for excretion. inchem.org This biochemical reduction is an important detoxification process. inchem.org

Nucleophilic Addition Reactions

As a ketone, 6-methyl-5-hepten-2-one is susceptible to nucleophilic addition reactions at the electrophilic carbonyl carbon. smolecule.com This is a characteristic reaction of ketones where a nucleophile attacks the carbonyl carbon, leading to the formation of an alcohol after protonation. smolecule.com

A prime example is the aforementioned reduction by sodium borohydride, which is fundamentally a nucleophilic addition of a hydride ion. quizlet.com Another instance of nucleophilic addition occurs in biological systems, where molecules like glutathione (B108866) can react with α,β-unsaturated ketones. inchem.org While 6-methyl-5-hepten-2-one is not an α,β-unsaturated ketone, related structures with conjugated double bonds can undergo Michael addition, a type of nucleophilic addition to the β-carbon. inchem.org For 6-methyl-5-hepten-2-one itself, the primary site for nucleophilic attack is the carbonyl carbon. smolecule.com

The reactivity of the carbonyl group allows for the synthesis of various derivatives. For example, the reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

Isomerization Reactions

Isomerization reactions involving 6-methyl-5-hepten-2-one are also documented. For instance, it can be produced through the isomerization of its isomer, 6-methyl-6-hepten-2-one (B88235). This process can be achieved by heating the starting isomer in the presence of a strong acid catalyst. google.com

Furthermore, 6-methyl-5-hepten-2-one is a product of the amino acid-catalyzed conversion of citral (B94496). sigmaaldrich.comacs.org Under alkaline conditions, amino acids can catalyze the cis-trans isomerization of citral's isomers (geranial and neral) and also promote a deacetylation reaction, which results in the formation of 6-methyl-5-hepten-2-one and acetaldehyde. sigmaaldrich.comacs.org

Biological and Ecological Roles of 6 Methyl 5 Hepten 2 One

Role as a Chemical Signal and Pheromone

6-Methyl-5-hepten-2-one is a key semiochemical, a chemical substance that carries a message, for numerous species. Its functions range from an alarm pheromone in ants to an attractant for certain mosquito species.

Alarm Pheromone in Formica Ants

Research has identified 6-Methyl-5-hepten-2-one as a crucial alarm pheromone in several species of Formica ants. oup.comoup.com In eight species within the subgenera Neoformica and Proformica, this ketone constitutes at least 95% of the detectable volatile compounds in the mandibular gland secretions of worker ants. oup.comoup.com When released, it triggers a characteristic alarm behavior in worker ants, characterized by frenzied, erratic movements, raised heads and thoraces, and outstretched antennae. oup.com This response is vital for colony defense, quickly alerting other workers to potential threats. The presence of 6-Methyl-5-hepten-2-one in the mandibular gland secretions is considered a potential characteristic trait for species within these subgenera. oup.com In some of these Formica species, 6-methyl-5-hepten-2-ol (B124558) is also present as a minor component of the secretion. oup.comoup.com

Mosquito Attractant (Aedes aegypti)

6-Methyl-5-hepten-2-one is a known attractant for the Aedes aegypti mosquito, the primary vector for diseases such as dengue fever, Zika virus, and chikungunya. smolecule.comnmppdb.com.ngwikipedia.org This mosquito species possesses a specific odorant receptor, AaegOr4, which is highly sensitive to sulcatone. nmppdb.com.ngwikipedia.org This compound is found in human sweat and is a component of human body odor, which helps guide mosquitoes to their hosts. foodb.ca Beyond host-seeking, this compound also plays a role in the selection of egg-laying sites for Aedes aegypti. nmppdb.com.ng Studies have shown that this compound can elicit significant antennal responses in mosquitoes, highlighting its importance in influencing their behavior. nmppdb.com.ng The potential of 6-Methyl-5-hepten-2-one as a tool in mosquito control strategies, such as in traps, is an area of ongoing research. smolecule.comnmppdb.com.ng Interestingly, research has also explored its use in repellent mixtures, where a 1:1 ratio with geranylacetone (B162166) has shown significant repellency against Anopheles gambiae, Culex quinquefasciatus, and Aedes aegypti. nih.gov

Occurrence in Natural Products and Organisms

This versatile compound is not limited to the animal kingdom; it is a widespread volatile organic compound in the plant kingdom and is also produced by microorganisms.

Plant Volatiles and Essential Oils (Citronella, Lemongrass, Palmarosa, Banana)

Table 1: Presence of 6-Methyl-5-hepten-2-one in Selected Plant Essential Oils

| Essential Oil | Plant Source | Presence of 6-Methyl-5-hepten-2-one |

| Citronella Oil | Cymbopogon species | Yes |

| Lemongrass Oil | Cymbopogon citratus | Yes |

| Palmarosa Oil | Cymbopogon martinii | Yes |

Presence in Fruits (Apricots, Apples, Nectarines, Tomato)

The compound is a notable contributor to the aroma of various fruits. It is a recognized volatile compound in apricots, where it imparts a floral and fruity note. researchgate.netresearchgate.net In apples, 6-Methyl-5-hepten-2-one is also a component of their complex aroma. researchgate.net Furthermore, it has been identified in nectarines and is considered one of the main flavor volatiles in tomatoes. chemicalbook.comsci-hub.se In tomatoes, its presence is correlated with the characteristic "tomato-like" flavor. nih.gov The biosynthesis of 6-methyl-5-hepten-2-one in tomatoes can increase significantly as the fruit ripens. scispace.com It is often formed as a degradation product of carotenoids like lycopene (B16060). researchgate.net

Table 2: Occurrence of 6-Methyl-5-hepten-2-one in Various Fruits

| Fruit | Scientific Name | Role/Note |

| Apricot | Prunus armeniaca | Contributes to floral and fruity aroma |

| Apple | Malus domestica | Component of the overall aroma profile |

| Nectarine | Prunus persica var. nucipersica | Identified as a volatile component |

| Tomato | Solanum lycopersicum | Important for "tomato-like" flavor |

Endogenous Production in Microorganisms (e.g., Saccharomyces cerevisiae)

6-Methyl-5-hepten-2-one is also produced endogenously by certain microorganisms. The yeast Saccharomyces cerevisiae, widely used in baking and brewing, is known to produce this ketone as a metabolite. smolecule.comnih.govcore.ac.uk Research suggests that it may be involved in the yeast's stress response and communication pathways. smolecule.com Its production by S. cerevisiae highlights the diverse metabolic capabilities of this industrially important microorganism.

Presence in Insect Secretions

6-Methyl-5-hepten-2-one, also known as this compound, is a semiochemical compound found in the secretions of numerous insect species, where it serves a variety of communicative functions. It is notably utilized as an alarm or panic pheromone. For instance, when agitated, the parasitoid wasp Gelis agilis secretes this compound. smolecule.com Similarly, it is a dominant volatile compound in the emissions from Azteca ant nests, where it functions as a potent alarm pheromone. biorxiv.org Several ant species, including the Australian meat ant, Iridomyrmex purpureus, are known to release 6-methyl-5-hepten-2-one as an alarm pheromone to signal aggression or defense. researchgate.net

Beyond its role in alarm signaling, this compound also functions as an aggregation pheromone. In the sugarcane stem weevil, Acrotomopus atropunctellus, males produce this compound to attract both conspecific males and females. researchgate.net Furthermore, it acts as a putative sex and spacing pheromone for the aphid hyperparasitoid Alloxysta victrix. In this species, the compound attracts males while simultaneously repelling females, indicating a complex, dual role in mediating intraspecific interactions. eje.cz

Interactions with Biological Systems

Antimicrobial Properties (Bacteria and Fungi)

Research has demonstrated that 6-Methyl-5-hepten-2-one possesses antimicrobial capabilities. Studies indicate it exhibits marked antibacterial activity against a variety of bacterial species, with exceptions noted for Bacillus subtilis and Bacillus anthracis. smolecule.com The compound is produced by the marine bacterium Pseudoalteromonas sp. GA327 and is associated with its antibacterial properties against both Gram-positive and Gram-negative bacteria. mdpi.com

Its antifungal activity has also been quantified. This compound has been shown to be effective against several phytopathogenic fungi, reducing their growth in a dose-dependent manner. mdpi.com Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, have been determined for several fungal species.

Table 1: Antifungal Activity of 6-Methyl-5-hepten-2-one

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Fusarium verticillioides | 3.5 mM | mdpi.commedchemexpress.com |

| Aspergillus parasiticus | 3.8 mM | mdpi.commedchemexpress.com |

Effects on Insect Physiology and Behavior

6-Methyl-5-hepten-2-one has been identified as an inhibitor of the critical enzyme acetylcholinesterase (AChE) in the cotton leafworm, Spodoptera littoralis. nottingham.ac.uk Kinetic analysis revealed that the compound acts as a competitive inhibitor, meaning it binds to the active site of the enzyme, competing with the natural substrate, acetylcholine. nottingham.ac.uk The inhibition constant (Ki), which measures the inhibitor's affinity for the enzyme, was determined for AChE from S. littoralis and compared with that from the electric eel, showing the insect enzyme to be less sensitive to the inhibitor. nottingham.ac.uk

Table 2: Kinetic Parameters of Acetylcholinesterase Inhibition by 6-Methyl-5-hepten-2-one

| Enzyme Source | Inhibition Constant (Ki) | Michaelis Constant (KM) | Reference |

|---|---|---|---|

| Spodoptera littoralis | 2.16 x 10⁻³ M | 3.5 x 10⁻⁴ M | nottingham.ac.uk |

The inhibitory effect of 6-methyl-5-hepten-2-one on acetylcholinesterase corresponds with significant adverse impacts on the growth and development of Spodoptera littoralis. nottingham.ac.ukmdpi.com Studies have shown that the compound can effectively act as an insecticide against this major pest. mdpi.comconicet.gov.ar When applied, it significantly lowers the percentage of egg hatching and increases mortality rates among larvae. nottingham.ac.uk Furthermore, treatment at the larval stage leads to a notable decrease in pupal weight, the rate of pupation, and subsequent adult emergence. nottingham.ac.uk Conversely, the duration of both the larval and pupal stages was observed to increase following exposure to the compound. nottingham.ac.uk

Acetylcholinesterase Inhibition in Spodoptera littoralis

Plant-Insect Interactions

6-Methyl-5-hepten-2-one is a key volatile organic compound (VOC) in mediating complex interactions between plants and insects. Plants can release this compound as part of their chemical defense signaling. For example, exposure of certain plants to the signaling molecule cis-jasmone induces the production and release of a suite of defense-related VOCs, including 6-methyl-5-hepten-2-one. tandfonline.com

This compound plays a crucial role in tritrophic (three-level) interactions. The grass Brachiaria brizantha, when subjected to egg-laying by the herbivorous stemborer Chilo partellus, alters its volatile emissions, which include 6-methyl-5-hepten-2-one. nih.gov These specific chemical cues are detected by the parasitic wasp Cotesia sesamiae, a natural enemy of the herbivore, which is electrophysiologically sensitive to the compound and uses it to locate its host. nih.gov Similarly, the compound significantly influences the foraging behavior of the aphid parasitoid Aphidius ervi. hebmu.edu.cn In another context, its presence in the aroma of intact peach shoots serves as an attractant for the oriental fruit moth, Cydia molesta. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-Methyl-5-hepten-2-one (this compound) |

| Acetylcholine |

| cis-Jasmone |

| Bacillus anthracis |

Advanced Analytical Techniques for 6 Methyl 5 Hepten 2 One Research

Spectroscopic Characterization (NMR, MS)

Spectroscopic methods are fundamental for the unambiguous structural elucidation of 6-Methyl-5-hepten-2-one. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the atomic arrangement within the molecule.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the different types of protons in the molecule. For 6-Methyl-5-hepten-2-one, key signals include those for the vinyl proton, the methyl groups attached to the double bond, the methylene (B1212753) protons, and the methyl ketone group. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. nih.gov Distinct peaks are observed for the carbonyl carbon of the ketone, the sp²-hybridized carbons of the double bond, and the various sp³-hybridized carbons of the methyl and methylene groups. nih.gov

Table 1: Experimental NMR Data for 6-Methyl-5-hepten-2-one in CDCl₃

| Spectrum | Frequency | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | 399.65 MHz | 5.066 | (CH)C=C | chemicalbook.com |

| 2.455 | CH₂-C=O | chemicalbook.com | ||

| 2.251 | C=C-CH₂ | chemicalbook.com | ||

| 2.134 | CH₃-C=O | chemicalbook.com | ||

| 1.675 | (CH₃)C=C | chemicalbook.com | ||

| 1.617 | (CH₃)C=C | chemicalbook.com | ||

| ¹³C NMR | 25.16 MHz | 208.48 | C=O | nih.gov |

| 132.59 | (CH₃)₂C =CH | nih.gov | ||

| 122.89 | (CH₃)₂C=C H | nih.gov | ||

| 43.74 | C H₂-C=O | nih.gov | ||

| 29.83 | C H₃-C=O | nih.gov | ||

| 25.66 | (C H₃)₂C=CH | nih.gov | ||

| 22.63 | C=C-C H₂ | nih.gov |

Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments. In electron ionization (EI) mode, 6-Methyl-5-hepten-2-one undergoes fragmentation, producing a characteristic pattern. The molecular ion peak [M]⁺ is observed at m/z 126. massbank.eunist.gov Key fragment ions are proposed based on the cleavage of the precursor ion at the electron impact source. nih.govoup.com

Table 2: Major Mass Spectral Fragments for 6-Methyl-5-hepten-2-one (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment | Reference |

|---|---|---|---|

| 43 | 100 | [C₂H₃O]⁺ | massbank.eu |

| 41 | 90 | [C₃H₅]⁺ | massbank.eu |

| 69 | 45 | [C₅H₉]⁺ | massbank.eu |

| 83 | 35 | [C₆H₁₁]⁺ | massbank.eu |

| 111 | 20 | [M-CH₃]⁺ | massbank.eu |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating 6-Methyl-5-hepten-2-one from other components in a mixture, allowing for its precise detection and quantification.

GC-MS is a powerful and widely used technique for analyzing volatile compounds like 6-Methyl-5-hepten-2-one. The compound is first vaporized and separated from other volatiles on a capillary column (e.g., Carbowax 20M, SE-30) based on its boiling point and affinity for the column's stationary phase. nih.gov Following separation, it enters the mass spectrometer for detection and identification. This method has been successfully used to identify 6-Methyl-5-hepten-2-one in various sources, including the essential oils of citrus fruits and as a product of carotenoid cleavage in E. coli cultures. nih.govresearchgate.net In one study, the compound was identified with a retention time of 15.57 minutes. researchgate.net

High-Performance Liquid Chromatography (HPLC) provides an alternative method for the analysis of 6-Methyl-5-hepten-2-one.

An effective HPLC method has been developed for the retention and analysis of 6-Methyl-5-hepten-2-one. sielc.comsielc.com This method utilizes a Newcrom R1 reverse-phase column, which has low silanol (B1196071) activity. sielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (ACN) and water, buffered with sulfuric acid (H₂SO₄). sielc.com Detection can be achieved using a UV detector at a wavelength of 200 nm or by interfacing the HPLC with a mass spectrometer, as the method is MS-compatible. sielc.com The use of deuterated standards, such as 6-Methyl-5-hepten-2-one-1,1,1,3,3-d5, is suitable for method validation and quality control applications in analytical settings. clearsynth.com

For complex samples like fruit matrices, a sample preparation step is crucial. A rapid and efficient method using Liquid-Liquid Extraction (LLE) coupled with GC-MS has been developed for the determination of 6-Methyl-5-hepten-2-one. nih.govoup.com This approach involves extracting the compound from the sample into an immiscible solvent prior to GC-MS analysis. The method demonstrated high linearity for quantification in the range of 100–2000 ng/mL. nih.govoup.com The limit of detection (LOD) and limit of quantification (LOQ) were both below 100 ng/mL. nih.govoup.com This validated LLE-GC-MS method was found to be more rapid, precise, and accurate for quantification compared to some SPME-GC-MS methods. nih.govoup.com

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique frequently used for concentrating volatile and semi-volatile compounds before GC-MS analysis. bioline.org.br In this method, a fiber coated with a sorbent material is exposed to the headspace of a sample, where analytes like 6-Methyl-5-hepten-2-one are adsorbed. bioline.org.br The fiber is then transferred to the GC injector for thermal desorption and analysis. HS-SPME has been employed in the screening of biotransformation products from fungi, where 6-methyl-5-hepten-2-one was identified as a product from the conversion of citronellol. nih.gov It is also used to analyze the volatile profiles of wines and other botanical materials. bioline.org.bracs.org For instance, in a study on Chrysanthemum morifolium, optimized HS-SPME conditions involved a 65 µm polydimethylsiloxane/divinylbenzene fiber with extraction at 80 °C for 40 minutes. bioline.org.br

Table 3: Summary of Chromatographic Methods for 6-Methyl-5-hepten-2-one Analysis

| Technique | Column/Fiber | Mobile Phase/Carrier Gas | Detector | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| GC-MS | Carbowax 20M, SE-30 | Helium | Mass Spectrometer | Identification in essential oils and biological cultures. | nih.govresearchgate.net |

| HPLC | Newcrom R1 | Acetonitrile, Water, H₂SO₄ | UV (200 nm), MS | Retention and quantification of the pure compound. | sielc.comsielc.com |

| LLE-GC-MS | - | Helium | Mass Spectrometer | Rapid quantification in fruit; LOD <100 ng/mL. | nih.govoup.com |

| HS-SPME-GC-MS | 65 µm PDMS/DVB | Helium | Mass Spectrometer | Analysis of volatiles in plants, wine, and biotransformation screening. | bioline.org.brnih.govacs.org |

Liquid-Liquid Extraction (LLE) Coupled with GC-MS

Chemometric Approaches for Volatile Fingerprinting

Chemometric techniques are indispensable in modern analytical chemistry for interpreting complex, multidimensional data generated from instrumental analysis. In the context of 6-Methyl-5-hepten-2-one research, these statistical and mathematical methods are applied to "volatile fingerprints" to extract meaningful information, enabling sample classification, differentiation, and the identification of key marker compounds. A volatile fingerprint is the unique profile of volatile organic compounds (VOCs) present in a sample, which can be characteristic of its origin, quality, or state. mdpi.com

Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS), comprehensive two-dimensional gas chromatography (GC×GC), and headspace-gas chromatography-ion mobility spectrometry (HS-GC-IMS) produce vast datasets of these volatile compounds. mdpi.comnih.gov Chemometrics allows researchers to navigate this data to discern patterns that are not obvious from simple inspection of the raw data.

Detailed Research Findings

Research has demonstrated the power of coupling analytical instrumentation with chemometric analysis for studying samples containing 6-Methyl-5-hepten-2-one.

One study utilized headspace solid-phase microextraction (HS-SPME) with GC/MS to analyze the volatile profiles of 167 olive oil samples from ten different Greek cultivars. The aim was to differentiate the olive oils based on their botanical origin. By applying chemometric methods like Multivariate Analysis of Variance (MANOVA) and Linear Discriminant Analysis (LDA), researchers could effectively classify the samples. In this analysis, 6-Methyl-5-hepten-2-one was identified as a significant volatile compound, showing the highest concentration in the Adramitiani cultivar. mdpi.com The application of Stepwise Linear Discriminant Analysis (SLDA) successfully narrowed down 55 volatile compounds to a set of 17 that provided the highest discriminant power, enhancing the classification rate to 85.6%. mdpi.com

Another investigation focused on differentiating four types of chrysanthemum teas using HS-GC-IMS. The resulting volatile fingerprints were analyzed using Partial Least Squares-Discriminant Analysis (PLS-DA). This approach successfully separated the four tea varieties. The study identified 6-Methyl-5-hepten-2-one as a key ketone in 'Xiaokuixiang' and the most abundant ketone in 'Hangju' chrysanthemum teas, highlighting its role as a characteristic flavor compound that distinguishes different types of tea. mdpi.com

Furthermore, the use of comprehensive two-dimensional gas chromatography (GC×GC) combined with fingerprinting workflows has been applied to study volatile distributions in extra virgin olive oil samples at different maturation stages. This advanced technique, supported by automated software tools, confirmed that 6-methyl-5-hepten-2-one is one of the key indicators correlated with the optimal ripening of olive fruits. nih.gov

The table below summarizes the application of various analytical and chemometric techniques in research involving 6-Methyl-5-hepten-2-one.

| Sample Type | Analytical Technique | Chemometric Method | Research Finding Related to 6-Methyl-5-hepten-2-one | Reference |

|---|---|---|---|---|

| Greek Virgin Olive Oil | HS-SPME-GC/MS | MANOVA, LDA, SLDA | Identified as a marker compound for cultivar differentiation; highest concentration found in the Adramitiani cultivar. | mdpi.com |

| Chrysanthemum Teas | HS-GC-IMS | PLS-DA | Identified as a characteristic ketone for 'Xiaokuixiang' and 'Hangju' varieties, enabling their differentiation. | mdpi.com |

| Extra Virgin Olive Oil | GC × GC-MS | Untargeted and Targeted Fingerprinting | Validated as a transferable ripening indicator. | nih.gov |

| Olive Oil | HS-GC-MS / HS-GC-IMS | - | Identified as a compound that can help differentiate lampante olive oil (LOO) from other edible olive oils. | mdpi.com |

The following table details the concentration of 6-Methyl-5-hepten-2-one found in a specific olive oil cultivar as reported in a study.

| Olive Oil Cultivar | Mean Concentration (μg/kg) | Standard Deviation (μg/kg) | Reference |

|---|---|---|---|

| Adramitiani | 260.6 | 240.3 | mdpi.com |

These studies underscore the efficacy of chemometric approaches in analyzing volatile fingerprints. By identifying specific compounds like 6-Methyl-5-hepten-2-one as markers, these methods provide a robust and reliable tool for verifying authenticity, determining quality, and understanding the biochemical processes in various natural products. mdpi.com

Computational Chemistry and Modeling of 6 Methyl 5 Hepten 2 One

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reaction mechanisms of 6-methyl-5-hepten-2-one, particularly its atmospheric ozonolysis.

Detailed research has shown that the gas-phase ozonolysis of 6-methyl-5-hepten-2-one follows the Criegee mechanism. researchgate.net Theoretical calculations using DFT methods, such as B3LYP/6-31(d,p) and BH&HLYP/cc-pVDZ, have been employed to determine the geometries, energies, and harmonic vibrational frequencies of the stationary points along the reaction pathway. acs.orgnih.gov The process begins with the formation of a van der Waals (VDW) complex between ozone and 6-methyl-5-hepten-2-one. acs.orgnih.gov This initial complex then proceeds through a concerted addition of ozone to the carbon-carbon double bond, forming a primary ozonide (POZ). acs.org The primary ozonide is highly unstable and rapidly decomposes to form carbonyl oxide compounds, also known as Criegee intermediates. acs.orgnih.gov These reactive intermediates can then undergo further reactions, such as isomerization to form hydroperoxides, which can then lead to stable products like glyoxal (B1671930) and methyl-glyoxal. acs.orgnih.gov

The initial step of ozone addition to the double bond results in the formation of a primary ozonide, referred to as 6-methyl-POZ. acs.org The most stable conformation of this primary ozonide has been identified as an O-envelope shape. acs.org The subsequent decomposition of this intermediate is a critical step in determining the final product distribution.

Table 1: Key Findings from DFT Studies on the Ozonolysis of 6-Methyl-5-hepten-2-one

| Reaction Step | Description | Computational Method(s) | Key Finding |

|---|---|---|---|

| Initial Interaction | Formation of a pre-reactive complex. | B3LYP/6-31(d,p), BH&HLYP/cc-pVDZ | The reaction is initiated by the formation of a van der Waals (VDW) complex. acs.orgnih.gov |

| Ozonide Formation | Concerted addition of ozone to the C=C bond. | B3LYP/6-31(d,p), BH&HLYP/cc-pVDZ | A primary ozonide (6-methyl-POZ) is formed, which has an O-envelope conformation. acs.org |

| Intermediate Formation | Decomposition of the primary ozonide. | B3LYP/6-31(d,p), BH&HLYP/cc-pVDZ | The unstable primary ozonide rapidly opens to form carbonyl oxide compounds (Criegee intermediates). acs.orgnih.gov |

| Product Formation | Reactions of Criegee intermediates. | B3LYP/6-31(d,p), BH&HLYP/cc-pVDZ | Criegee intermediates react to form dioxanes and hydroperoxides, which can isomerize to stable products like glyoxal. acs.orgnih.gov |

Transition-State Theory in Kinetic Analysis

Transition-State Theory (TST) is a fundamental theory that describes the rates of chemical reactions. libretexts.org It is often used in conjunction with computational methods like DFT to calculate rate coefficients for elementary reactions. By identifying the transition state structure and its energy (the activation energy) on the potential energy surface, TST allows for the prediction of how fast a reaction will occur. libretexts.orgacs.org

For the gas-phase ozonolysis of 6-methyl-5-hepten-2-one, combined DFT and TST studies have been conducted to determine the reaction kinetics. researchgate.netacs.org These studies calculate the rate coefficients for the reaction between 6-methyl-5-hepten-2-one and ozone. Calculations have shown that this reaction is slower than the ozonolysis of geraniol-trans but faster than that of 6-hydroxy-4-methyl-4-hexenal. researchgate.netacs.org Using data from the BH&HLYP/cc-pVDZ level of theory, a global rate coefficient was calculated, which showed good agreement with experimental results. researchgate.netacs.org The application of TST provides crucial kinetic data that helps in understanding the atmospheric lifetime and impact of 6-methyl-5-hepten-2-one. researchgate.net

Table 2: Kinetic Data from Transition-State Theory Analysis

| Reactant Pair | Computational Method | Calculated Global Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|

Note: The reported global rate coefficient corresponds to the sum of the reactions of all three listed organic compounds with ozone.

Molecular Dynamics Simulations of Biological Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the time-dependent behavior of molecular systems, providing detailed information on their dynamics and interactions. annualreviews.org

While specific, in-depth MD simulation studies focusing solely on the biological interactions of 6-methyl-5-hepten-2-one are not widely published, the potential applications of this technique are significant. Research has indicated that 6-methyl-5-hepten-2-one possesses antimicrobial properties against certain bacteria and fungi. smolecule.com MD simulations could be a powerful tool to investigate the mechanisms behind this activity. For instance, simulations could model the interaction of 6-methyl-5-hepten-2-one with microbial cell membranes to understand how it disrupts membrane integrity or interacts with specific membrane proteins or enzymes. smolecule.com

Furthermore, 6-methyl-5-hepten-2-one is a known oxidation product of lipids found in human skin oil when exposed to ozone. annualreviews.org MD simulations are increasingly used to study the complex dynamics of organic compounds at various indoor surfaces, including skin oil proxies. annualreviews.org Such simulations can provide a mechanistic understanding of how volatile organic compounds like 6-methyl-5-hepten-2-one interact with and partition into these surfaces, which is crucial for assessing indoor air quality.

Table 3: Potential Applications of Molecular Dynamics Simulations for 6-Methyl-5-hepten-2-one

| Area of Investigation | Potential Research Focus | Expected Insights |

|---|---|---|

| Antimicrobial Activity | Interaction with bacterial or fungal cell membranes. | Elucidation of the mechanism of membrane disruption or enzyme inhibition. smolecule.com |

| Indoor Air Chemistry | Interaction with proxies for indoor surfaces (e.g., skin oil lipids, glass, paints). | Understanding of surface adsorption, desorption, and partitioning behavior. annualreviews.org |

| Protein Binding | Interaction with specific enzymes or receptor proteins. | Identification of potential binding sites and modes of action for any observed biological effects. |

Applications and Industrial Relevance of 6 Methyl 5 Hepten 2 One Excluding Dosage

Intermediate in Fine Chemical Synthesis

As a key building block in organic synthesis, 6-methyl-5-hepten-2-one serves as a crucial intermediate in the production of numerous high-value chemicals. chemimpex.comlookchem.com Its reactivity allows for its transformation into more complex molecules, including terpenoids, which are vital components in many industrial processes. lookchem.com

Precursor for Dehydrolinalool, Linalool (B1675412), Citral (B94496), and Pseudoionone (B86502)

6-Methyl-5-hepten-2-one is a fundamental starting material in the synthesis of several important fragrance and flavor compounds. chemicalbook.comsmolecule.com One of the primary pathways involves its conversion to dehydrolinalool through an ethynylation reaction, typically involving acetylene (B1199291) gas dissolved in liquid ammonia (B1221849) under the action of a base catalyst. google.comgoogle.com This dehydrolinalool can then be selectively hydrogenated to produce linalool, a widely used fragrance ingredient. google.comgoogle.comscentree.co

The synthesis of linalool from 6-methyl-5-hepten-2-one is a well-established industrial process. lookchem.comodowell.com The process begins with the base-catalyzed ethynylation of 6-methyl-5-hepten-2-one to yield dehydrolinalool. lookchem.comodowell.com Subsequent selective hydrogenation of the triple bond in dehydrolinalool, often using a palladium-carbon catalyst, affords linalool in excellent yield. lookchem.comodowell.com

Furthermore, 6-methyl-5-hepten-2-one is a precursor to citral and pseudoionone. chemicalbook.comchemicalbook.com Pseudoionone, another key intermediate in the fragrance industry for the synthesis of ionones, can be synthesized from 6-methyl-5-hepten-2-one. lookchem.comchemicalbook.com In some biological systems, such as in enzyme assays with ZmCCD1 from maize, 6-methyl-5-hepten-2-one and pseudoionone can be generated from the cleavage of lycopene (B16060). researchgate.netresearchgate.net

Synthesis of Vitamins (A, E, K1)

The significance of 6-methyl-5-hepten-2-one extends to the pharmaceutical industry, where it serves as an intermediate in the synthesis of essential vitamins, including Vitamin A, Vitamin E, and Vitamin K1. chemicalbook.com Linalool, which is synthesized from 6-methyl-5-hepten-2-one, is an important intermediate in the manufacture of Vitamin E. lookchem.com Isophytol, a central structural element in the synthesis of Vitamin E, can be produced from intermediates derived from 6-methyl-5-hepten-2-one. google.com While direct synthesis pathways from 6-methyl-5-hepten-2-one to Vitamin K1 are less commonly detailed, the synthesis of Vitamin K1 often involves the condensation of 2-methyl-1,4-naphthohydroquinone with phytol (B49457) or its derivatives. researchgate.netsdiarticle4.com The synthesis of these phytyl chains can be linked back to isoprenoid precursors, a class of molecules to which 6-methyl-5-hepten-2-one belongs.

Production of Thyrsiferyl 23-Acetate

Research has demonstrated the use of 6-methyl-5-hepten-2-one in the synthesis of Thyrsiferyl 23-Acetate. cymitquimica.comlookchem.comfishersci.ca This compound has been identified as an anti-leukemic agent that can induce apoptosis, highlighting the role of 6-methyl-5-hepten-2-one in the development of potential therapeutic agents. fishersci.cacymitquimica.com

Applications in Flavor and Fragrance Industry

The sensory properties of 6-methyl-5-hepten-2-one make it a valuable component in the flavor and fragrance industry. chemimpex.comchemimpex.com It possesses a characteristic odor and taste profile that enhances the sensory experience of a wide range of consumer products. chemimpex.comcymitquimica.com

Use as a Flavoring Agent

6-Methyl-5-hepten-2-one is utilized as a flavoring agent in various food products. chemimpex.comsmolecule.com It is described as having a fruity taste and is used to impart or enhance flavors. nih.gov Its flavor profile is sometimes characterized as a combination of a soft, attractive fruity character with a subtle hint of blue cheese, which broadens its applicability in different flavor categories. perfumerflavorist.com It is particularly noted for its use in creating authentic vegetable and fruit flavors, such as in apple, banana, and citrus fruit profiles. lookchem.comperfumerflavorist.com

Component in Perfumery

In the fragrance industry, 6-methyl-5-hepten-2-one is employed as a fragrance ingredient in perfumes and other scented products. smolecule.comzhishangchem.com It is known for its strong, fatty, green, and citrus-like odor. lookchem.comchemicalbook.com This fresh and slightly sweet citrus and floral aroma makes it a suitable component for blending in various floral and citrus essences used in perfumes, detergents, and other daily chemical products. zhishangchem.com It can also be used to enhance the complexity and longevity of fragrances when combined with other aromatic ingredients. zhishangchem.com

Pest Management Strategies (Attractants/Repellents)

6-Methyl-5-hepten-2-one, also known as sulcatone, plays a significant role in the chemical ecology of various insects, functioning as both an attractant and a repellent. This dual activity makes it a compound of interest in the development of pest management strategies. Its effectiveness often depends on the insect species, the concentration of the compound, and the presence of other volatile compounds.

As an Attractant